Ursodeoxycholic acid sodium is a bile acid derivative that has gained attention for its therapeutic potential, particularly in the treatment of liver diseases and gallstones. It is a sodium salt of ursodeoxycholic acid, which is a naturally occurring bile acid found in small amounts in human bile. Ursodeoxycholic acid sodium is primarily used to dissolve cholesterol gallstones and to treat certain liver conditions, including primary biliary cholangitis.
Ursodeoxycholic acid is synthesized from chenodeoxycholic acid, which is abundant in bile. The natural source of ursodeoxycholic acid includes bear bile, but due to ethical concerns and sustainability issues, synthetic and semi-synthetic methods are preferred for commercial production.
Ursodeoxycholic acid sodium belongs to the class of bile acids and derivatives. It is classified as a hydrophilic bile acid, which distinguishes it from other bile acids that are more hydrophobic. Its chemical classification falls under the category of organic compounds, specifically steroid derivatives.
The synthesis of ursodeoxycholic acid sodium can be approached through several methods:
The electrochemical synthesis involves using aprotic solvents as electrolytes, achieving significant conversion rates while maintaining high selectivity towards the desired product. The method minimizes hazardous by-products typically associated with traditional chemical synthesis .
Ursodeoxycholic acid sodium has a complex steroid structure characteristic of bile acids, featuring a cyclopentanoperhydrophenanthrene core with hydroxyl groups at specific positions. The molecular formula is , indicating the presence of sodium ions in its salt form.
Ursodeoxycholic acid sodium participates in various biochemical reactions:
The reaction pathways often involve enzymatic catalysis when considering biological systems, particularly in liver metabolism where specific enzymes facilitate these transformations.
Ursodeoxycholic acid sodium acts primarily by altering the composition of bile. It reduces cholesterol saturation in bile and promotes the dissolution of cholesterol gallstones by:
Clinical studies have shown that treatment with ursodeoxycholic acid sodium can lead to significant improvements in liver enzyme levels and symptom relief in patients with primary biliary cholangitis.
Studies have demonstrated that the compound remains stable over extended periods when stored correctly, although light sensitivity may require protection from direct sunlight .
Ursodeoxycholic acid sodium has several scientific and clinical applications:
Ursodeoxycholic Acid Sodium, the sodium salt form of ursodeoxycholic acid (Ursodeoxycholic Acid), traces its origins to traditional pharmacopeias. The compound was first isolated in 1927 from Ursus arctos (brown bear) bile, where it constitutes 30–50% of biliary bile acids [4] [9]. This discovery validated centuries-old practices in traditional Chinese medicine that utilized bear bile (termed "Xiong Dan") for treating hepatic and ocular conditions [3] [6]. Unlike most mammals, bears uniquely accumulate Ursodeoxycholic Acid due to evolutionary adaptations in hepatic biosynthesis pathways, though the exact enzymatic mechanism remains uncharacterized [4] [9].
In humans, Ursodeoxycholic Acid exists as a secondary bile acid, forming at <5% of the biliary pool through gut microbiota-mediated 7β-epimerization of chenodeoxycholic acid. This bioconversion involves a two-step enzymatic cascade: 7α-hydroxysteroid dehydrogenase (7α-HSDH) oxidizes chenodeoxycholic acid to 7-ketolithocholic acid, followed by 7β-hydroxysteroid dehydrogenase (7β-HSDH)-catalyzed reduction to Ursodeoxycholic Acid [1] [6]. The natural scarcity of Ursodeoxycholic Acid in human bile and ethical concerns regarding bear sourcing necessitated synthetic production for therapeutic use, driving the transition from biological extraction to chemical synthesis in the mid-20th century [3] [6].
Table 1: Natural Occurrence of Ursodeoxycholic Acid in Biological Sources
Source | Concentration Range | Primary Extraction Method | Significance |
---|---|---|---|
Ursus arctos bile | 30–50% of bile acids | Ethanol precipitation | Historical source for traditional medicine |
Human bile | 1–5% of bile acids | Intestinal microbial epimerization | Minor component of enterohepatic circulation |
Bovine bile | Trace amounts | Not applicable | Insignificant for commercial extraction |
Industrial production of Ursodeoxycholic Acid Sodium leverages cholic acid (extracted from bovine bile) or chenodeoxycholic acid as precursors, with global yields averaging 30–35% for chemical routes due to multi-step protections, oxidations, and epimerizations [6] [8]. The dominant chemical pathway involves:
Plant-derived routes have emerged to circumvent animal-sourcing limitations. Bisnoralcohol (from phytosterol degradation by Mycobacterium neoaurum) serves as a scalable precursor. Key steps include:
Table 2: Comparison of Semisynthetic Production Methodologies
Method | Starting Material | Key Steps | Yield | Environmental Impact |
---|---|---|---|---|
Chemical Epimerization | Chenodeoxycholic acid | NBS oxidation → Metal reduction | 53–75% | High (CrO₃, hydrazine waste) |
Biocatalytic | Chenodeoxycholic acid | 7α-HSDH/7β-HSDH cascade | 85–92% | Low (aqueous buffer, NADPH recycling) |
Plant-Sterol Derivation | Bisnoralcohol | Side-chain oxidation → Olefination → Reduction | 59% overall | Moderate (organic solvents) |
Biological synthesis employs recombinant Escherichia coli co-expressing 7α-hydroxysteroid dehydrogenase and 7β-hydroxysteroid dehydrogenase. Recent advances include:
Ursodeoxycholic Acid Sodium holds divergent therapeutic indications across jurisdictions, with primary biliary cholangitis as the universal approved indication. The United States Food and Drug Administration granted approval in 1987 for gallstone dissolution and in 1996 for primary biliary cholangitis [2] [7]. The European Medicines Agency recognizes it for primary biliary cholangitis, cholesterol gallstones, and bile reflux gastritis [4] [7]. Japan’s Pharmaceuticals and Medical Devices Agency includes approval for hepatobiliary disorders in pediatric populations [4].
Orphan drug designations exist for rare cholestatic conditions (e.g., cystic fibrosis-associated liver disease), though clinical evidence remains limited. Notably, high-dose formulations (28–30 mg/kg/day) are contraindicated in primary sclerosing cholangitis due to increased mortality risk, emphasizing condition-specific regulatory boundaries [2] [4].
Table 3: Global Regulatory Approvals for Ursodeoxycholic Acid Sodium
Region | Approval Year | Key Indications | Designations |
---|---|---|---|
United States | 1987/1996 | Primary biliary cholangitis; cholesterol gallstones | Orphan drug for cystic fibrosis liver disease |
European Union | 1990 | Primary biliary cholangitis; gallstones; bile reflux gastritis | Pediatric-use marketing authorization (PUMA) |
Japan | 1988 | Hepatobiliary disorders; pediatric cholestasis | None |
China | 2002 | Primary biliary cholangitis; gallstone dissolution | Essential medicine list (2018) |
Patent landscapes reveal process-specific protections, including:
Regulatory harmonization remains limited, with variations in purity requirements (≥98% by USP monographs) and residual solvent thresholds across markets [2] [7].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3